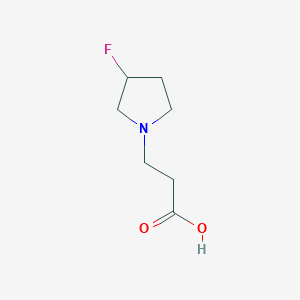

3-(3-Fluoropyrrolidin-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluoropyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c8-6-1-3-9(5-6)4-2-7(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZIRVUEYVUTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Fluoropyrrolidin-1-yl)propanoic acid is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of pain management and cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationship (SAR) analyses, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The compound features a pyrrolidine ring with a fluorine substituent and a propanoic acid moiety. The structural representation is as follows:

- SMILES : C1CN(CC1F)CCC(=O)O

- InChI : InChI=1S/C7H12FNO2/c8-6-1-3-9(5-6)4-2-7(10)11/h6H,1-5H2,(H,10,11)

Pain Management

Recent studies have highlighted the efficacy of this compound derivatives as selective blockers of the voltage-gated sodium channel Na1.7, which is implicated in pain signaling pathways. For instance, a study focused on the discovery of Na1.7 blockers reported that derivatives containing this compound exhibited robust in vivo efficacy in models of both inflammatory and neuropathic pain .

Key Findings:

- Selectivity : The compound showed improved selectivity over other sodium channels such as hERG.

- Efficacy : Demonstrated significant analgesic effects in rodent models.

Cancer Treatment

Another area of research involves the compound's role as an inhibitor of histone methyltransferases, specifically G9a and GLP. These enzymes are crucial in epigenetic regulation and have been linked to various cancers.

Case Study:

A patent describes a derivative of this compound that selectively inhibits G9a with minimal cytotoxicity towards normal cells. It was shown to reduce levels of H3K9me2, a marker associated with gene repression in cancer cells .

Key Findings:

- Anti-Proliferation : The compound exhibited anti-proliferative effects on leukemia cell lines while sparing peripheral blood mononuclear cells (PBMCs).

- Combination Therapy : Enhanced anti-leukemia effects when combined with all-trans retinoic acid (ATRA).

Structure-Activity Relationship (SAR)

The SAR studies conducted on compounds related to this compound have provided insights into how modifications to the structure can influence biological activity. These studies have focused on:

- Modifying substituents on the pyrrolidine ring.

- Altering the length and saturation of the carbon chain attached to the carboxylic acid group.

Data Tables

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

One of the primary applications of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid is in the development of analgesics. Research has indicated that derivatives of this compound can exhibit significant analgesic activity. For instance, compounds related to this compound have been shown to alleviate pain in mammalian models, suggesting potential for clinical use in pain management therapies .

Table 1: Analgesic Activity of Related Compounds

| Compound Name | Structure | Analgesic Activity | Reference |

|---|---|---|---|

| Compound A | (Structure A) | High | |

| Compound B | (Structure B) | Moderate | |

| This compound | (Structure C) | Significant |

Neurological Applications

Sodium Channel Blockers

Recent studies have focused on the role of this compound as a selective blocker of sodium channels, particularly Na v 1.7. This sodium channel is crucial for pain signaling, and compounds that effectively inhibit its function are being explored for their potential to treat chronic pain conditions. The compound has demonstrated robust efficacy in rodent models for both inflammatory and neuropathic pain .

Case Study: Efficacy in Pain Models

In a study involving rodent models, this compound was administered to assess its impact on pain response. Results indicated a significant reduction in pain sensitivity compared to control groups, highlighting its potential as a therapeutic agent in pain management .

Enzyme Inhibition

Dipeptidyl Peptidase Inhibition

Another promising application of this compound is its role as an inhibitor of dipeptidyl peptidases (DPPs), particularly DPP-IV. This inhibition can have implications for treating conditions such as diabetes and obesity by modulating glucose metabolism and insulin sensitivity .

Table 2: Dipeptidyl Peptidase Inhibition Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.